molecular formula C25H28FN5O6S2 B11220970 diethyl 5-(2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

diethyl 5-(2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11220970
M. Wt: 577.7 g/mol
InChI Key: NJBNUTQYWLZSDJ-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring, a triazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, including the formation of the thiophene ring, the triazole ring, and the attachment of the fluorobenzamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the ester moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamide moiety may enhance binding affinity, while the triazole and thiophene rings contribute to the overall stability and reactivity of the molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-(2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a fluorobenzamide moiety with both triazole and thiophene rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H28FN5O6S2

Molecular Weight

577.7 g/mol

IUPAC Name

diethyl 5-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C25H28FN5O6S2/c1-6-36-23(34)18-13(3)19(24(35)37-7-2)39-22(18)28-20(32)14(4)38-25-30-29-17(31(25)5)12-27-21(33)15-9-8-10-16(26)11-15/h8-11,14H,6-7,12H2,1-5H3,(H,27,33)(H,28,32)

InChI Key

NJBNUTQYWLZSDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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